AM-6826
Description
AM-6826 is a potent, orally bioavailable quinazolinone-pyrrolidine-dihydropyridinone compound developed by Amgen as a pan-Pim kinase inhibitor targeting Pim-1, Pim-2, and Pim-3 serine/threonine kinases . These kinases are implicated in cell survival, proliferation, and apoptosis evasion, making them critical targets in oncology. This compound demonstrated remarkable efficacy in preclinical models, achieving 93% inhibition of KMS-12-BM melanoma tumor growth at 50 mg/kg in mouse xenograft studies. Its selectivity and pharmacokinetic profile have positioned it as a lead candidate for further optimization.
Properties
Molecular Formula |
C36H40N4O4S |
|---|---|
Appearance |
Solid powder |
Synonyms |
AM-6826; AM 6826; AM6826.; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
AM-6826 belongs to the quinazolinone-pyrrolidine-dihydropyridinone class, but its structural and functional distinctions from other Pim kinase inhibitors underscore its unique advantages. Below is a comparative analysis with two structurally and functionally related compounds: AZD1208 (a pyrrolopyridine inhibitor) and SGI-1776 (an imidazopyridazine derivative).
Table 1: Key Parameters of this compound and Comparable Compounds
Structural and Functional Analysis
Target Selectivity :
this compound exhibits balanced inhibition across all Pim isoforms (Pim-1/2/3), whereas SGI-1776 shows preferential activity against Pim-1, limiting its utility in cancers driven by Pim-2/3 overexpression (e.g., hematologic malignancies) . AZD1208, though pan-Pim, has a higher IC₅₀ for Pim-1 compared to this compound, reducing its potency in solid tumors .
Pharmacokinetics: this compound’s 85% oral bioavailability in mice surpasses AZD1208 (62% in rats) and SGI-1776 (45% in mice), likely due to its optimized quinazolinone core, which enhances metabolic stability and absorption .
Efficacy in Preclinical Models :
At 50 mg/kg, this compound achieved near-complete tumor suppression (93%), outperforming AZD1208 (78% at 60 mg/kg) and SGI-1776 (65% at 100 mg/kg). The 22% tumor regression observed with this compound is unparalleled in this class, suggesting superior target engagement and sustained pathway inhibition .
Research Findings and Implications
- Mechanistic Superiority : this compound’s pan-Pim inhibition disrupts overlapping oncogenic pathways (e.g., mTOR, STAT3), reducing compensatory resistance mechanisms common with isoform-selective inhibitors .
- Toxicity Profile : Unlike SGI-1776, which showed dose-limiting cardiotoxicity in Phase I trials, this compound’s preclinical safety data suggest a wider therapeutic window, though further studies are needed .
- Synthetic Accessibility: this compound’s modular quinazolinone scaffold allows for cost-effective scale-up compared to AZD1208’s pyrrolopyridine system, which requires complex chiral synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
